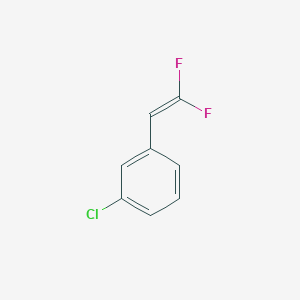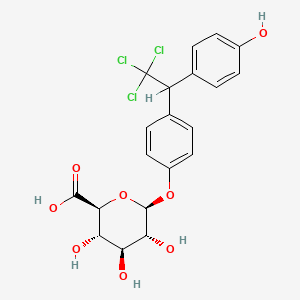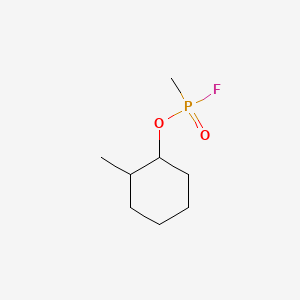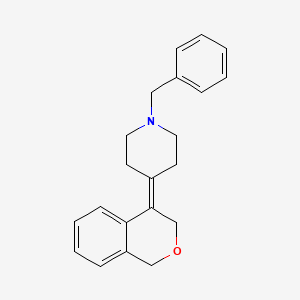
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine is a complex organic compound that features a benzopyran core linked to a benzylpiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine typically involves the condensation of 1-benzylpiperidine with a suitable benzopyran derivative. One common method involves the use of 1H-2-benzopyran-4(3H)-one as a starting material. The reaction is usually carried out under basic conditions, often employing a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is typically heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzopyran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperidine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated benzopyran rings.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the benzylpiperidine moiety.
Applications De Recherche Scientifique
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-2-Benzopyran-4-ol
- 1H-2-Benzopyran-4(3H)-one
- 1-Benzylpiperidine
Uniqueness
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine is unique due to its combined structural features of both benzopyran and benzylpiperidine moieties. This combination imparts distinct chemical and biological properties that are not observed in the individual components. The presence of the benzopyran ring enhances its potential for biological activity, while the benzylpiperidine moiety provides additional sites for chemical modification and functionalization.
Propriétés
Numéro CAS |
85684-83-9 |
|---|---|
Formule moléculaire |
C21H23NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-benzyl-4-(1H-isochromen-4-ylidene)piperidine |
InChI |
InChI=1S/C21H23NO/c1-2-6-17(7-3-1)14-22-12-10-18(11-13-22)21-16-23-15-19-8-4-5-9-20(19)21/h1-9H,10-16H2 |
Clé InChI |
WCGGZSSIZCGDEA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=C2COCC3=CC=CC=C32)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
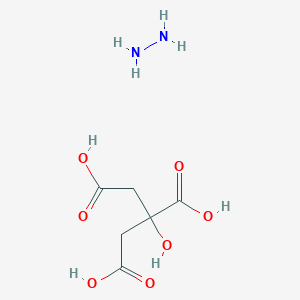
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
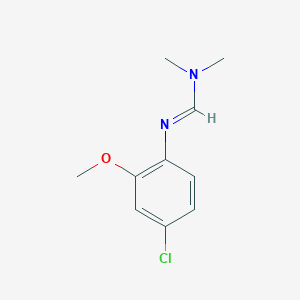
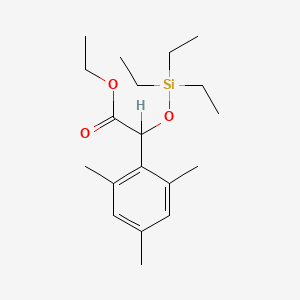
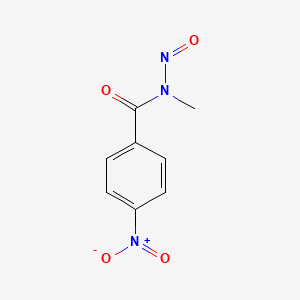

![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
